molecular formula C21H22N4O3 B2481517 5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1226456-28-5

5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2481517
CAS No.: 1226456-28-5
M. Wt: 378.432
InChI Key: KFJJFPPBFYZGSN-UHFFFAOYSA-N
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Description

5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research on related compounds involves the synthesis of new series of pyridine and fused pyridine derivatives, highlighting the diversity of chemical reactions and potential for creating novel molecules with varied applications in scientific research. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones demonstrates the intricate chemical processes involved in creating compounds that might possess unique biological or chemical properties (Kandinska, Kozekov, & Palamareva, 2006).

Potential Biological Activities

Although direct information on the biological activity of "5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" was not found, studies on similar compounds provide insights into potential biological and pharmacological applications. For example, derivatives of tetrahydroisoquinoline, a core structure shared by the compound of interest, have been explored for their anticonvulsant activities, suggesting potential research applications in the development of new therapeutic agents (Paronikyan et al., 2004).

Structural and Crystallographic Studies

Compounds with complex heterocyclic structures, similar to the one , are often subjects of structural and crystallographic studies to understand their molecular configuration and properties. The crystal structure analysis of related compounds can reveal detailed insights into their molecular geometry, which is essential for the design of molecules with specific functions or activities (Savithri et al., 2015).

Synthesis of Heterocyclic Systems

The exploration of novel heterocyclic systems containing fragments similar to those in the compound of interest demonstrates the chemical versatility and potential for application in various fields of research, including pharmaceuticals and materials science. The synthesis of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment showcases the innovative approaches to creating molecules with potentially valuable properties (Kisel et al., 2002).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate the properties of related compounds by modifying the different functional groups .

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-20-17-12-24(11-16-6-3-9-28-16)13-18(19(17)22-23-20)21(27)25-8-7-14-4-1-2-5-15(14)10-25/h1-2,4-5,12-13,16H,3,6-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJJFPPBFYZGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.